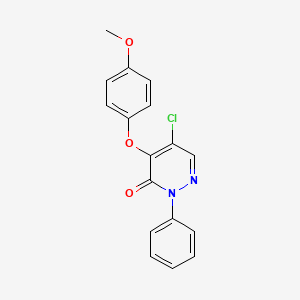
5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone” is a chemical compound . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of similar compounds involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds include Boron-Heck arylation and Suzuki-Miyaura reaction . Protodeboronation of alkyl boronic esters is also a common reaction .科学研究应用
Synthesis of Heterocyclic Compounds
5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating potential biological activity. Research into the reaction of related compounds with antipyrin and hydrazines has led to the development of pyridazinone derivatives, showing antimicrobial and antifungal activities. These findings indicate its utility in designing compounds with expected biological activities, highlighting its significance in pharmaceutical chemistry (G. H. Sayed et al., 2003).
Large Scale Synthesis
The compound also plays a crucial role in the large-scale synthesis of structurally similar compounds, such as 3-chloro-5-methoxypyridazine. Developed methodologies rely on its structural framework to achieve selective displacement and hydrogenation steps, leading to the target compound with superior yields. This demonstrates its importance in chemical synthesis, providing a practical approach for large-scale production (R. Bryant et al., 1995).
Chromatographic Determination
In analytical chemistry, derivatives of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone are used in chromatographic methods to determine the content of pyrazon in technical products. The specificity of these methods allows for the precise evaluation of pyrazon and its impurities, showcasing its role in ensuring the quality and safety of herbicide formulations (P. Výboh et al., 1974).
Herbicide Action Mechanism
The compound's derivatives have been studied for their mechanism of action as herbicides. Research into substituted pyridazinone compounds has revealed their role in inhibiting photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This insight is critical for the development of more effective and selective herbicidal agents, illustrating the compound's application in agricultural chemistry (J. L. Hilton et al., 1969).
Vasodilator and Beta-Blocking Activities
Studies on novel pyridazinone derivatives with phenoxypropanolamine moieties have explored their potential dual activities as hypotensive agents and beta-blockers. This research has identified derivatives showing promising vasodilator and beta-blocking activities, indicating the compound's significance in developing new cardiovascular drugs (T. Seki et al., 1996).
安全和危害
未来方向
属性
IUPAC Name |
5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMJYZVKNAEVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2890373.png)
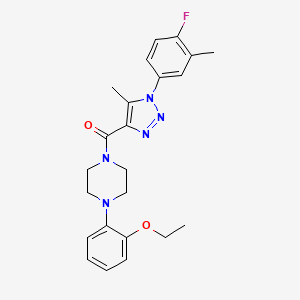
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
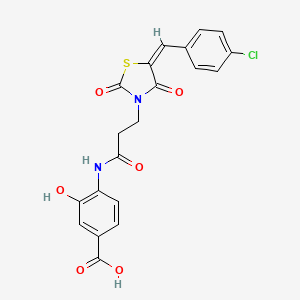
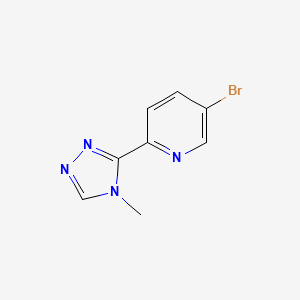
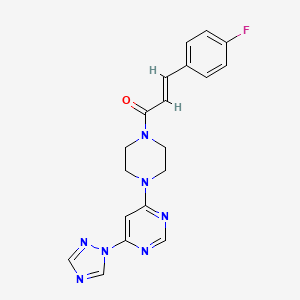

![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
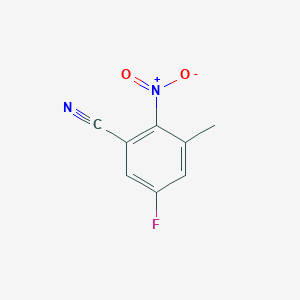
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
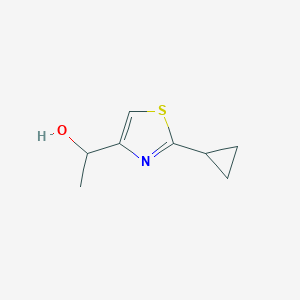
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)